molecular formula C12H16N2O3 B7967566 (4-Amino-3-methoxyphenyl)(morpholino)methanone

(4-Amino-3-methoxyphenyl)(morpholino)methanone

Cat. No.: B7967566
M. Wt: 236.27 g/mol
InChI Key: GPRUBQPFDXFIJN-UHFFFAOYSA-N
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Description

(4-Amino-3-methoxyphenyl)(morpholino)methanone is a chemical compound with a unique structure that combines an amino group, a methoxy group, and a morpholine ring

Properties

IUPAC Name

(4-amino-3-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-8-9(2-3-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRUBQPFDXFIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-methoxyphenyl)(morpholino)methanone typically involves the reaction of 4-amino-3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Amino-3-methoxyphenyl)(morpholino)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-3-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol

Uniqueness

(4-Amino-3-methoxyphenyl)(morpholino)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

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